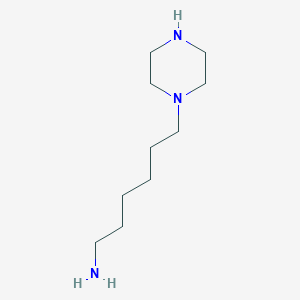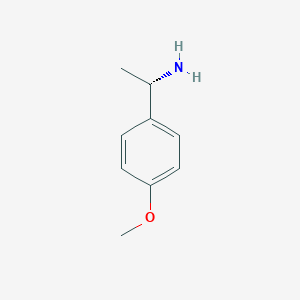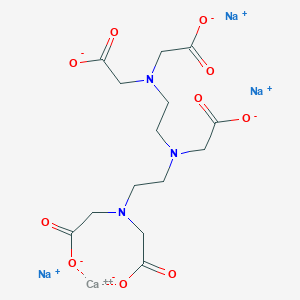
Potassium metaphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium metaphosphate is a potassium salt of metaphosphoric acid. It has a role as a fertilizer, a buffer, a food emulsifier, a raising agent and a sequestrant. It is an inorganic phosphate and a potassium salt. It contains a trioxidophosphate(1-).
See also: Phosphoric Acid (has monomer).
Wissenschaftliche Forschungsanwendungen
Agricultural Applications :
- Potassium metaphosphate was found to be as effective as potassium chloride and potassium sulphate in promoting normal development of potato plants, high potassium uptake in foliage, and yield of tubers (Lachover & Feldhay, 1966).
- It showed comparable effectiveness with potassium chloride for various plants, indicating its potential as a potassium and phosphorus carrier (Chandler & Musgrave, 1945).
- Field trials demonstrated its efficacy as a fertilizer for pastures, showing significant yield increases in certain conditions (Hogg & Toxopeus, 1970).
- This compound influenced the fruiting behavior of tomatoes, affecting fruit set, earliness, and the number of ripe fruits (Sharma & Mann, 1973).
Food Processing Applications :
- Research on the preparation of food-grade potassium di- and triphosphates, including this compound, for use in meat processing demonstrated its potential as a functional additive (Cichy, Folek, & Makała, 2007).
Other Applications :
- The technology for producing this compound as a mineral fertilizer was described, highlighting its role in agriculture (Mazunin, Chechulin, Frolova, & Kistanova, 2010).
- This compound's properties and structures in alumino-metaphosphate glasses were investigated, showing its utility in modifying the properties of these glasses (Metwalli & Brow, 2001).
Wirkmechanismus
Target of Action
Potassium metaphosphate (KPO3) is a potassium salt of metaphosphoric acid . It primarily targets biochemical functions in the body, playing a crucial role in metabolic processes . It is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues .
Mode of Action
This compound interacts with its targets by participating in various biochemical reactions. For instance, with increasing pH value, aluminum tetrametaphosphate reacts rapidly and forms crystalline potassium tetrametaphosphate dihydrate by an ion-exchange-reaction . In parallel, a depolymerization of the cyclic metaphosphate structure occurs .
Biochemical Pathways
This compound affects several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .
Pharmacokinetics
It’s known that potassium is well absorbed from the upper gi tract and primarily excreted in urine . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays a significant role in cell metabolism, endocrine regulation, and other physiological processes . It is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of potassium in soil can affect the uptake and utilization of this compound by plants . Additionally, the pH of the environment can influence the reaction of this compound with other compounds .
Safety and Hazards
Potassium metaphosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Zukünftige Richtungen
Potassium metaphosphate has potential applications in agriculture. A study aimed to develop a sustainable industrial chemical engineering technology to improve the interaction between technology, plants, and soil in agriculture . The use of Plasmolite, an electrolysis-activated solution of a low concentration of the strong electrolyte KH2PO4, is considered to be promising for the production of activated H2O2 for protecting plants and stimulating growth, particularly for enhancing the functions of K and P2O5 of fertilizers .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Potassium metaphosphate can be achieved through the reaction of Potassium orthophosphate with a suitable dehydrating agent such as phosphorus pentoxide or ammonium dihydrogen phosphate.", "Starting Materials": [ "Potassium orthophosphate", "Phosphorus pentoxide or ammonium dihydrogen phosphate" ], "Reaction": [ "Mix Potassium orthophosphate with phosphorus pentoxide or ammonium dihydrogen phosphate in a 1:1 molar ratio", "Heat the mixture to 600-700°C in a crucible or furnace under an inert atmosphere to prevent oxidation", "Hold the temperature for 2-4 hours until the reaction is complete", "Cool the mixture to room temperature and collect the resulting Potassium metaphosphate" ] } | |
CAS-Nummer |
7790-53-6 |
Molekularformel |
HKO3P |
Molekulargewicht |
119.078 g/mol |
InChI |
InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI-Schlüssel |
WYHQWCYKPJHRLP-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[K+] |
Kanonische SMILES |
OP(=O)=O.[K] |
| 7790-53-6 | |
Physikalische Beschreibung |
Fine white powder or crystals or colourless glassy platelets White solid; [Merck Index] White powder; [Strem Chemicals MSDS] |
Löslichkeit |
1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate |
Synonyme |
Potassium Metaphosphate; Kurrol’s Salt; Potassium Kurrol’s Salt; Potassium Metaphosphate; Potassium Phosphate (KPO3); Potassium Polymetaphosphate; Phosphenic Acid Potassium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
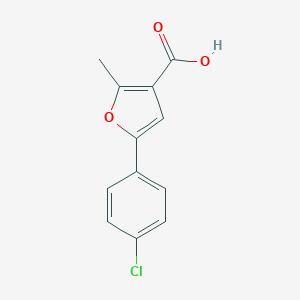

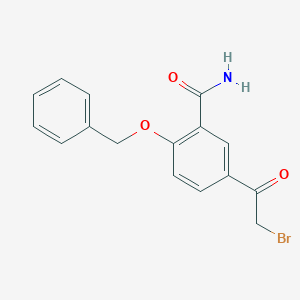
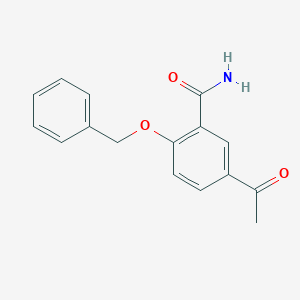

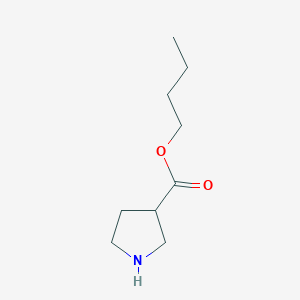

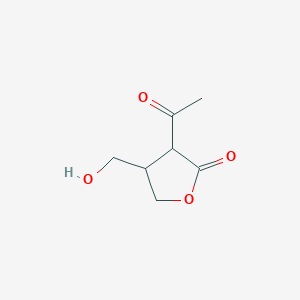
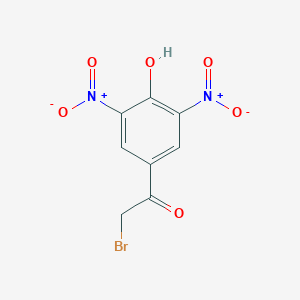
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
